8-Deoxyserratinine

Descripción

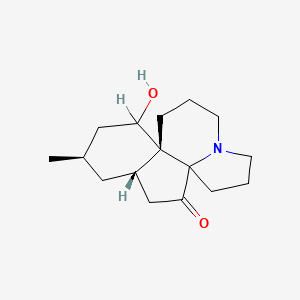

8-Deoxyserratinine is a Lycopodium alkaloid belonging to the fawcettimine class, characterized by a complex polycyclic framework with a fused 6/5/5 tricyclic core and an aza-nine-membered ring system . It was first isolated from Huperzia serrata (蛇足石杉), a plant traditionally used in Chinese medicine, alongside other bioactive alkaloids like Huperzine A, a potent acetylcholinesterase inhibitor . Its structure includes two contiguous quaternary carbon centers, a β-epoxide group, and stereochemical complexity at C8 and C15, which are critical for its biological activity and synthetic challenges . Total syntheses of this compound have been achieved via divergent strategies, leveraging common intermediates shared with related alkaloids .

Propiedades

Número CAS |

18331-31-2 |

|---|---|

Fórmula molecular |

C16H25NO2 |

Peso molecular |

263.37 g/mol |

Nombre IUPAC |

(4S,6R,9S)-8-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-10-14(19)16-5-3-7-17(16)6-2-4-15(12,16)13(18)9-11/h11-13,18H,2-10H2,1H3/t11-,12+,13?,15-,16?/m1/s1 |

Clave InChI |

CXCPHPDVYZHVON-PRAKJRAUSA-N |

SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

SMILES isomérico |

C[C@@H]1C[C@H]2CC(=O)C34[C@@]2(CCCN3CCC4)C(C1)O |

SMILES canónico |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

Sinónimos |

8-deoxyserratinine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

8-Deoxyserratinine shares structural and biosynthetic relationships with other fawcettimine-class Lycopodium alkaloids, including fawcettimine , fawcettidine , and lycojaponicumins C . Below is a detailed comparison:

Key Comparative Insights

Structural Divergence: The absence of the C8 hydroxyl group in this compound distinguishes it from fawcettimine and fawcettidine, which retain this moiety. This modification impacts hydrogen-bonding interactions and bioactivity .

Synthetic Strategies :

- A unified approach using a tricyclic intermediate (e.g., 13 or 17 ) enables divergent syntheses. For example, NaBH₄ selectively reduces an epoxide to yield this compound, whereas SmI₂ induces C4–N bond cleavage to form fawcettimine .

- The Helquist annulation and double N-alkylation are critical for constructing the cis-6/5 bicyclic core and aza-nine-membered ring in this compound, achieving enantioselectivity via Shi epoxidation .

Stereochemical Complexity :

- The C15 methyl group’s stereochemistry (R-configuration in this compound vs. S in fawcettidine) is controlled during early-stage Hajos-Parrish ketone functionalization, affecting downstream ring-closing reactions .

Biological Relevance :

- While this compound is often isolated with Huperzine A, its direct bioactivity remains less studied compared to fawcettimine, which shows mild acetylcholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.